![molecular formula C27H18O4 B13650229 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a unique aromatic odor. This compound is characterized by its complex structure, which includes multiple benzaldehyde groups attached to a central phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the C–O cross-coupling reaction between fluorine and phenolic hydroxyl groups . This reaction can be carried out under solvent-free mechanochemical conditions, using ball grinding techniques . The reaction conditions often include the use of specific ionic monomers and highly contorted structures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions. The use of advanced catalysts and optimized reaction pathways can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
類似化合物との比較
Similar Compounds
- 1,3,5-Tris(p-formylphenyl)benzene
- 1,4-Di(p-benzaldehydyl)-naphthalene
- 4-Phenylbenzaldehyde
Uniqueness
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its multiple formyl groups and hydroxyl functionality make it a versatile compound for various synthetic and research applications .
特性
分子式 |
C27H18O4 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O4/c28-15-18-1-5-20(6-2-18)24-11-25(21-7-3-19(16-29)4-8-21)13-26(12-24)22-9-10-23(17-30)27(31)14-22/h1-17,31H |
InChIキー |
NKBNBNGNKJWPTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)O)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



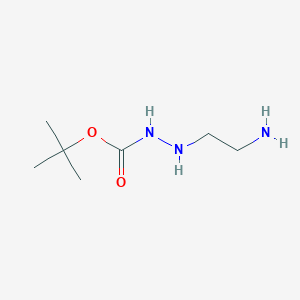
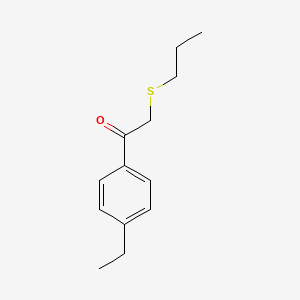
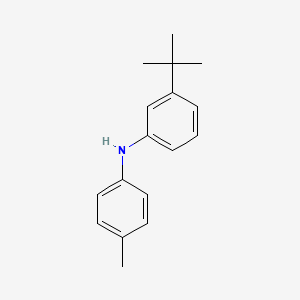

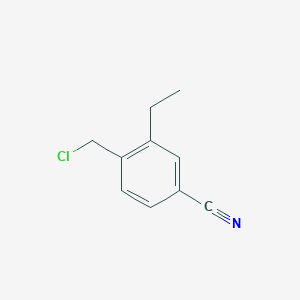

![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)

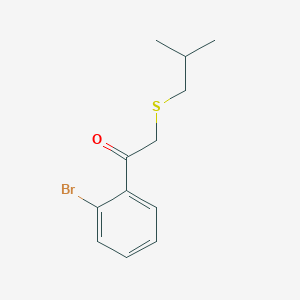
![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
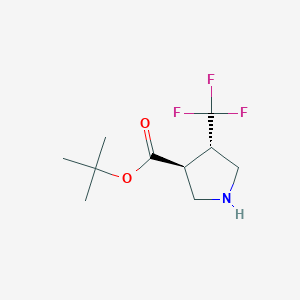
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
